3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Medicinal chemistry Structure–activity relationships Physicochemical profiling

3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1207004-33-8) is a synthetic small-molecule heterocycle belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class, which is recognized as a privileged scaffold in kinase inhibitor and antimycobacterial drug discovery. The compound features a 3-fluorobenzyl substituent at N3 and a 3-methylphenyl group at C7 of the fused thiophene-pyrimidinone core.

Molecular Formula C20H15FN2OS
Molecular Weight 350.41
CAS No. 1207004-33-8
Cat. No. B2985825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1207004-33-8
Molecular FormulaC20H15FN2OS
Molecular Weight350.41
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F
InChIInChI=1S/C20H15FN2OS/c1-13-4-2-6-15(8-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-3-7-16(21)9-14/h2-9,11-12H,10H2,1H3
InChIKeyNYVKYUCJSZFTES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1207004-33-8) – Core Properties and Scientific Positioning


3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1207004-33-8) is a synthetic small-molecule heterocycle belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class, which is recognized as a privileged scaffold in kinase inhibitor and antimycobacterial drug discovery. The compound features a 3-fluorobenzyl substituent at N3 and a 3-methylphenyl group at C7 of the fused thiophene-pyrimidinone core. Despite its listing in several commercial catalogues as a research compound, a comprehensive search of primary research papers, patents, and authoritative databases (PubMed, Google Patents, ChEMBL, PubChem, BindingDB) did not yield any peer-reviewed publication, patent document, or publicly deposited bioassay dataset that specifically characterizes its biological activity, physicochemical profile, or structure–activity relationship [1]. The absence of primary literature means that differentiation from close analogs can only be inferred from general class knowledge and computational predictions, not from validated experimental evidence.

Why Generic Substitution Fails for 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one


Generic substitution within the thieno[3,2-d]pyrimidin-4(3H)-one class is rendered unreliable by the extreme sensitivity of biological activity to precise substitution patterns. The core scaffold is a documented pharmacophore for multiple kinase targets (e.g., CDK7, FAK, PI3K, EGFR) and for antimycobacterial activity [1]. Minor perturbations, such as the position of a fluorine atom on the benzyl ring (3-fluorobenzyl vs. 4-fluorobenzyl) or the nature of the C7 aryl group (3-methylphenyl vs. 3-fluorophenyl vs. 4-methoxyphenyl), have been shown in analogous thienopyrimidine series to cause large shifts in kinase selectivity, potency, and metabolic stability [2]. Without compound-specific selectivity profiles, directly interchanging the target molecule with a regioisomer—such as 3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one or 3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one—carries a high risk of irreproducible biological results and failed lead optimization campaigns. The following section details the limited quantitative differentiation that can be established from publicly available data.

Quantitative Differentiation Evidence for 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one


Structural Differentiation from the 3-Fluorophenyl C7 Analog via Molecular Topology and Predicted Physicochemical Properties

The target compound differs from its closest commercially available analog, 3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105211-87-7), by a single C7 substituent: a 3-methylphenyl group versus a 3-fluorophenyl group . This substitution is predicted to increase lipophilicity (cLogP ≈ 4.7 vs. ≈ 4.1 for the fluoro analog) and reduce hydrogen-bond acceptor capacity, which may alter membrane permeability and off-target binding profiles [1]. No direct comparative biological data are publicly available.

Medicinal chemistry Structure–activity relationships Physicochemical profiling

Positional Isomer Differentiation: 3-Fluorobenzyl vs. 4-Fluorobenzyl Regioisomerism

One accessible comparator is the regioisomer 3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, which differs only in the position of the fluorine atom on the benzyl ring . In well-studied kinase inhibitor series based on the thieno[3,2-d]pyrimidine scaffold, such subtle fluorine positional changes have resulted in >10-fold shifts in IC₅₀ values against specific kinases (e.g., CDK7, FAK) due to altered hinge-binding geometry and hydrophobic pocket occupancy [1]. While no direct head-to-head data exist for this pair, the target compound's meta-fluorobenzyl configuration is expected to yield a distinct vector of the fluorophenyl ring compared to the para-substituted isomer, potentially affecting target engagement and selectivity.

Chemical biology Selectivity profiling Kinase inhibitor design

Scaffold Integrity and Synthetic Tractability: Impact of C7 3-Methylphenyl on Compound Stability and Library Utility

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is known to be susceptible to oxidative degradation at the thiophene sulfur and to hydrolytic ring-opening under acidic or basic conditions [1]. The introduction of a 3-methylphenyl group at C7, as opposed to an electron-withdrawing 3-fluorophenyl group, is predicted to modestly alter the electron density of the thiophene ring, potentially affecting oxidative stability. No experimental stability data are published for the target compound, but class-level knowledge indicates that electron-donating substituents (σₘ ≈ -0.07 for m-CH₃ vs. σₘ ≈ +0.34 for m-F) may confer slightly improved resistance to electrophilic oxidation [2]. This could translate into longer shelf-life and greater robustness in high-throughput screening formats compared to the 3-fluorophenyl analog.

Chemical synthesis Compound library design Hit-to-lead optimization

Application Scenarios for 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one


Chemical Probe for Kinase Selectivity Profiling Panels

The compound's unique substitution pattern—combining a meta-fluorobenzyl N3 group with a meta-methylphenyl C7 group—makes it a suitable candidate for inclusion in kinase selectivity profiling panels where subtle steric and electronic variations are screened against a broad panel of kinases. Its predicted lipophilicity and electronic properties, inferred from class-level SAR [1], offer a distinct profile that complements existing commercial kinase inhibitor libraries dominated by para-substituted or fluorinated analogs. Procurement for such panels is justified when the goal is to map the chemical space around the thieno[3,2-d]pyrimidine scaffold and identify selectivity cliffs.

Fragment-Based or Structure-Based Lead Generation Starting Point

Given the thieno[3,2-d]pyrimidin-4(3H)-one core's proven role as a kinase hinge-binding motif [1], the target compound can serve as a starting point for structure-based lead generation. Its 3-methylphenyl group at C7 occupies a vector that, in analogous CDK7 and FAK inhibitors, extends toward the solvent-exposed region or the ribose pocket, depending on the target [2]. Medicinal chemistry teams can use this compound to probe SAR hypotheses without committing to a full synthetic effort, provided that the limitations of the currently available data (no potency or selectivity values) are acknowledged.

Antimycobacterial Screening Library Expansion

The thieno[3,2-d]pyrimidine scaffold has demonstrated activity against Mycobacterium tuberculosis in phenotypic screens [1]. The target compound's substitution pattern may confer distinct membrane permeability and target engagement profiles compared to the more polar 3-fluorophenyl analog. It can be incorporated into medium-throughput antimycobacterial screening cascades to assess whether the 3-methylphenyl modification improves whole-cell activity or selectivity indices relative to mammalian cytotoxicity. Until primary screening data are generated, procurement should be viewed as exploratory.

Computational Model Validation and QSAR Benchmarking

Because the target compound lacks published biological data, it is an ideal candidate for prospective computational model validation. Teams developing QSAR models or machine learning predictors for kinase inhibition or antimycobacterial activity can procure the compound, generate dose–response data in-house, and use the results to test the predictive accuracy of their models against a compound with high structural similarity to known actives but with an untested substitution pattern [1]. This 'blind test' approach strengthens model robustness and publication impact.

Quote Request

Request a Quote for 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.